2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid

Description

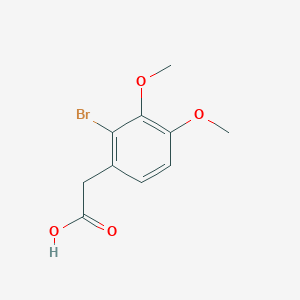

2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid is a brominated aromatic acetic acid derivative featuring a phenyl ring substituted with bromine at the 2-position and methoxy groups at the 3- and 4-positions. Brominated phenylacetic acids are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their electron-withdrawing and directing effects .

Properties

IUPAC Name |

2-(2-bromo-3,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJUUMCWRUGRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC(=O)O)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 3,4-dimethoxyphenylacetic acid. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out in an organic solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of 2-(2-bromo-3,4-dimethoxyphenyl)acetaldehyde or this compound.

Reduction: Formation of 2-(2-bromo-3,4-dimethoxyphenyl)ethanol or 2-(2-bromo-3,4-dimethoxyphenyl)acetaldehyde.

Scientific Research Applications

2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

Biological Studies: It is employed in studies investigating the biological activity of brominated phenylacetic acid derivatives.

Industrial Applications: It is used in the synthesis of dyes, resins, and other industrial chemicals.

Biological Activity

2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound features a bromine atom and two methoxy groups attached to a phenyl ring. This unique arrangement influences its chemical properties and biological activity. The presence of the bromine atom may enhance the compound's reactivity and interaction with biological targets compared to its chloro analogs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The mechanisms can include:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes that play critical roles in inflammation or cancer cell proliferation.

- Modulation of Receptor Signaling : It may interact with receptors that mediate cellular responses to growth factors or inflammatory signals.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction via p53 activation |

| HeLa | 12.5 | Cell cycle arrest at G1 phase |

| A549 | 18.0 | Inhibition of cell migration |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are significant for therapeutic applications in diseases characterized by chronic inflammation. It has been reported to reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effect of this compound on several human cancer cell lines. The compound demonstrated potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating strong antiproliferative effects .

- Inflammatory Response Modulation : Another study investigated the anti-inflammatory activity of this compound in a murine model. Results showed significant reductions in inflammatory markers following treatment with varying doses of the compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Bromine/Chlorine | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Bromine | 15.0 | Anticancer |

| 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid | Chlorine | 25.0 | Anticancer |

| 3,4-Dimethoxyphenylacetic acid | None | 30.0 | Moderate activity |

This table illustrates that the presence of the bromine atom in this compound enhances its biological activity compared to its chloro counterpart.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃; CAS N/A)

- Structure : Bromine at position 3, methoxy at 4, and acetic acid at position 2.

- Electronic Effects : The bromine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized aromatic system. Crystallographic data shows the methoxy group is nearly coplanar with the phenyl ring (tilt: 0.06 Å), while the acetic acid group tilts 78.15° relative to the ring .

- Synthesis : Synthesized via regioselective bromination of 4-methoxyphenylacetic acid in acetic acid (84% yield) .

2-(4-Bromo-2-methoxyphenyl)acetic Acid (C₉H₉BrO₃; CAS 1026089-09-7)

- Structure : Bromine at position 4, methoxy at 2.

- Molecular Weight : 245.07 g/mol, identical to 2-(3-bromo-4-methoxyphenyl)acetic acid. Differences in substituent positions alter solubility and reactivity. For example, the 2-methoxy group may sterically hinder electrophilic substitution compared to 3,4-dimethoxy analogs .

2-(2-Chloro-3,4-dimethoxyphenyl)acetic Acid (C₁₀H₁₁ClO₄; CAS N/A)

Physical and Chemical Properties

*Estimated based on addition of methoxy group to 2-(3-bromo-4-methoxyphenyl)acetic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.